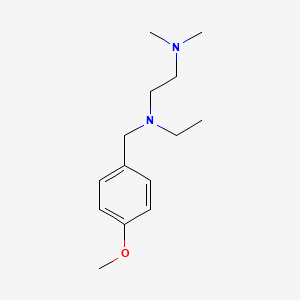![molecular formula C16H16N2O2S B5817754 2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5817754.png)
2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide, also known as AG490, is a small molecule inhibitor that has been used widely in scientific research. It was first synthesized in the early 1990s and has since been used in various studies to investigate the mechanism of action of different signaling pathways.
作用机制
2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide inhibits the activity of JAK and STAT by binding to the ATP-binding site of JAK. This prevents the phosphorylation of STAT by JAK, which is required for its activation and subsequent translocation to the nucleus. As a result, 2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide inhibits the transcription of genes that are regulated by JAK-STAT signaling.
Biochemical and Physiological Effects:
2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and autoimmune responses in animal models. In addition, 2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also relatively stable and can be stored for extended periods. However, 2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has some limitations. It has been shown to have off-target effects on other signaling pathways, which can complicate the interpretation of results. In addition, 2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of 2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide in scientific research. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of JAK-STAT signaling that can overcome the limitations of 2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide. Finally, 2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide can be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy and reduce their toxicity.
合成方法
The synthesis of 2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide involves the reaction of 2-methoxybenzoyl chloride with 3-methylphenylisothiocyanate to form 2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide. The reaction is carried out in the presence of a base and a polar solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by recrystallization or column chromatography.
科学研究应用
2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been widely used in scientific research to investigate the mechanism of action of different signaling pathways. It has been shown to inhibit the activity of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways. These pathways play a crucial role in cell proliferation, differentiation, and survival. 2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been used to study the role of these pathways in various diseases, including cancer, inflammation, and autoimmune disorders.
属性
IUPAC Name |
2-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11-6-5-7-12(10-11)17-16(21)18-15(19)13-8-3-4-9-14(13)20-2/h3-10H,1-2H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCMLLZOTMTQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5817675.png)
![4-[(diphenylacetyl)amino]benzamide](/img/structure/B5817679.png)


![2-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B5817694.png)
![N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5817699.png)
![5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5817703.png)
![4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5817714.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5817732.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5817743.png)
![ethyl 1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5817748.png)


